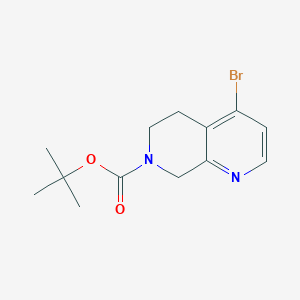

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

CAS No.:

Cat. No.: VC13722809

Molecular Formula: C13H17BrN2O2

Molecular Weight: 313.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrN2O2 |

|---|---|

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | tert-butyl 4-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

| Standard InChI | InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3 |

| Standard InChI Key | DGCJSOGIEALZBS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br |

Introduction

Structural and Physicochemical Properties

Core Structure and Substituents

The compound features:

-

Naphthyridine backbone: A fused pyridine ring system with two nitrogen atoms at positions 1 and 7.

-

Partial saturation: Dihydro groups at positions 5 and 8, reducing aromaticity and influencing reactivity .

-

Functional groups:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | |

| Molecular Weight | 313.19 g/mol | |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 392.0 ± 42.0°C |

Synthesis and Reactivity

Storage Recommendations:

Research Findings and Challenges

Synthetic Optimization

-

Yield improvement: Reaction conditions (e.g., temperature, solvent choice) significantly impact bromination efficiency. Polar solvents like DMF are often preferred .

-

Purity control: Column chromatography is essential to isolate the desired regioisomer from competing products .

Biological Activity Data

While direct data on this compound is limited, related naphthyridines (e.g., BAY-091, BAY-297) show:

Future Directions

Medicinal Chemistry Applications

-

Kinase inhibitor development: Modification of the bromine group with aryl or heteroaryl groups to enhance selectivity .

-

Prodrug design: Cleavage of the tert-butyl ester in vivo to release active carboxylic acid derivatives .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume